molecular formula C10H15N3 B2457328 1-(Pyrimidin-2-yl)azepane CAS No. 1504558-39-7

1-(Pyrimidin-2-yl)azepane

Cat. No.: B2457328
CAS No.: 1504558-39-7
M. Wt: 177.251
InChI Key: QAFLXGDOVQNZGL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrimidin-2-yl)azepane can be achieved through various synthetic routes. One common method involves the cyclization of linear precursors followed by functionalization. For instance, a photochemical dearomative ring expansion of nitroarenes can be employed, where the nitro group is converted into a singlet nitrene under blue light irradiation at room temperature. This process transforms a six-membered benzenoid framework into a seven-membered azepane ring .

Industrial Production Methods: Industrial production of this compound typically involves multistep synthesis starting from commercially available feedstocks. The process may include steps such as ring-closing metathesis followed by reduction or a Beckmann rearrangement of functionalized piperidones .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrimidin-2-yl)azepane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted azepane derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

1-(Pyrimidin-2-yl)azepane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Pyrimidin-2-yl)azepane involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Uniqueness: 1-(Pyrimidin-2-yl)azepane is unique due to its seven-membered ring structure combined with a pyrimidine moiety, which provides a distinct three-dimensional shape and multiple vectors for functionalization. This structural uniqueness makes it a valuable scaffold for drug discovery and development .

Properties

IUPAC Name

1-pyrimidin-2-ylazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-2-4-9-13(8-3-1)10-11-6-5-7-12-10/h5-7H,1-4,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAFLXGDOVQNZGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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